molecular formula C8H5BrN2OS B1449041 8-Bromo-2-mercaptoquinazolin-4(3H)-one CAS No. 1594520-35-0

8-Bromo-2-mercaptoquinazolin-4(3H)-one

Cat. No. B1449041
M. Wt: 257.11 g/mol
InChI Key: VLJDHVXBKWJTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Bromo-2-mercaptoquinazolin-4(3H)-one” is a biochemical compound with the CAS Number: 1594520-35-0 . It has a molecular weight of 257.11 and a molecular formula of C8H5BrN2OS .


Molecular Structure Analysis

The molecular structure of “8-Bromo-2-mercaptoquinazolin-4(3H)-one” can be represented by the SMILES notation: C1=CC2=C (C (=C1)Br)NC (=S)NC2=O .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives have been synthesized and investigated for a range of biological activities. For example, the synthesis of mercaptotriazoles with the quinoline moiety has been explored for antiparasitic activity, showing potent activity against Schistosoma mansoni worms, suggesting potential applications in treating parasitic infections (Soliman & Hammouda, 1979). Similarly, novel synthesis methods have been developed for compounds like halofuginone hydrobromide, which is effective against various species of Eimeria in poultry, demonstrating the versatility of quinazolinone derivatives in antiparasitic drug development (Zhang et al., 2017).

Anticancer Research

Quinazolinone derivatives have also shown promise in cancer research. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a related compound, has been evaluated in vivo for its uptake in tumors using positron emission tomography, indicating its potential as a tumor-imaging agent (Fredriksson et al., 1999). Additionally, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been investigated for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm, which could have implications for developing new treatments for allergic reactions (Alagarsamy et al., 2005).

Antiviral and Antimicrobial Applications

The optimization of 2-aminoquinazolin-4(3H)-one derivatives has been explored for potent antiviral effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), showcasing the potential of quinazolinone derivatives in antiviral therapy development (Shin et al., 2022). Moreover, the antibacterial activities of quinazolinone derivatives against various microbial pathogens highlight their broad-spectrum antimicrobial potential, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, and the precautionary statements are P271;P260;P280 .

properties

IUPAC Name

8-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJDHVXBKWJTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-mercaptoquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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